molecular formula C20H23NO2 B11036980 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

Cat. No.: B11036980
M. Wt: 309.4 g/mol
InChI Key: DQFJIJJKVUNVCH-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is an organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated quinoline compounds.

Scientific Research Applications

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Tetrahydroquinoline: A partially saturated derivative of quinoline.

Uniqueness

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline-8-carboxylic acid

InChI

InChI=1S/C20H23NO2/c1-13-10-15(18(22)23)17-16(11-13)20(4,12-19(2,3)21-17)14-8-6-5-7-9-14/h5-11,21H,12H2,1-4H3,(H,22,23)

InChI Key

DQFJIJJKVUNVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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